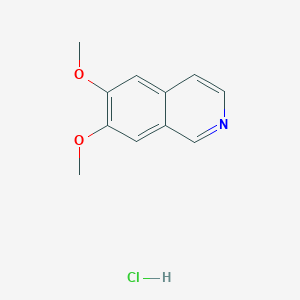

6,7-Dimethoxyisoquinoline hydrochloride

Description

Historical Context and Significance of Isoquinoline (B145761) Alkaloids as Research Scaffolds

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds derived from the amino acid tyrosine. nih.gov They are characterized by a core structure in which a benzene (B151609) ring is fused to a pyridine (B92270) ring. numberanalytics.com Historically, these compounds have been of immense interest to science and medicine, a journey that began in earnest with the isolation of morphine from the opium poppy (Papaver somniferum) in 1806. oup.com This event marked the first-ever isolation of an alkaloid and ignited significant scientific curiosity in plant-derived compounds. oup.com Today, approximately 2,500 isoquinoline alkaloids are known, primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. oup.comwikipedia.org

In the realm of medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold." nih.gov This term describes molecular structures that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery. nih.gov The significance of isoquinoline alkaloids stems from their vast range of potent pharmacological activities, which has been exploited in traditional medicine for centuries and continues to be a focus of modern research. numberanalytics.comontosight.ai These activities include analgesic (morphine, codeine), antimicrobial (berberine), muscle relaxant (papaverine, tubocurarine), and anticancer properties (noscapine). oup.comwikipedia.org The structural complexity and therapeutic potential of these molecules ensure that the synthesis and study of isoquinoline skeletons remain a captivating and important area for organic and medicinal chemists. nih.gov

Table 1: Prominent Isoquinoline Alkaloids and Their Significance This table is interactive and can be sorted by clicking on the headers.

| Alkaloid | Primary Source(s) | Key Historical/Research Significance |

|---|---|---|

| Morphine | Papaver somniferum (Opium Poppy) | The first alkaloid ever isolated; a potent analgesic that set the foundation for alkaloid chemistry. oup.comwikipedia.org |

| Codeine | Papaver somniferum (Opium Poppy) | Widely used as an analgesic and antitussive agent. numberanalytics.comoup.com |

| Papaverine (B1678415) | Papaver somniferum (Opium Poppy) | A non-narcotic smooth muscle relaxant and vasodilator. oup.comunodc.org |

| Berberine | Berberis vulgaris (Barberry), Coptis chinensis | Known for its broad antimicrobial, anti-inflammatory, and anticancer activities. numberanalytics.comwikipedia.org |

| Tubocurarine | Chondrodendron tomentosum | A potent muscle relaxant historically used in surgery and as an arrow poison. oup.comwikipedia.org |

| Noscapine | Papaver somniferum (Opium Poppy) | Used as a cough suppressant and investigated for its anticancer properties. oup.com |

Overview of 6,7-Dimethoxyisoquinoline (B95607) Hydrochloride as a Pivotal Chemical Intermediate and Scaffold

Within the vast family of isoquinolines, 6,7-Dimethoxyisoquinoline hydrochloride and its related structures serve as critical building blocks in synthetic chemistry. While not as widely known as the end-product alkaloids, these intermediates are indispensable for constructing more complex and pharmacologically active molecules. The 6,7-dimethoxy substitution pattern on the isoquinoline core is a common feature in many naturally occurring and synthetic bioactive compounds.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) hydrochloride, a closely related compound, is noted for its use as a starting material in the synthesis of more elaborate isoquinolines and quinolizidines. chemdad.com It is also an intermediate for Tetrabenazine, a drug used in managing movement disorders. slnpharmachem.com

The true significance of the 6,7-dimethoxyisoquinoline scaffold is exemplified by its central role in the synthesis of papaverine . Papaverine, an opium alkaloid, is a vasodilator and smooth muscle relaxant. unodc.org Due to medical demand exceeding the supply from natural opium sources, numerous chemical syntheses have been developed. unodc.org A classic and fundamental method is the Bischler–Napieralski reaction. This process involves the cyclization of an N-acyl-β-arylethylamine. In the context of papaverine synthesis, a homoveratrylamine derivative (containing a 3,4-dimethoxyphenyl group) is acylated with homoveratroyl chloride, and the resulting amide is cyclized using a dehydrating agent like phosphorus oxychloride to form 3,4-dihydropapaverine. chemicalbook.com This intermediate is then dehydrogenated to yield papaverine. chemicalbook.comunigoa.ac.in The 6,7-dimethoxyisoquinoline unit forms the core of the final papaverine molecule, demonstrating its foundational importance as a chemical intermediate. unigoa.ac.inresearchgate.net

Table 2: Chemical Properties of Related 6,7-Dimethoxyisoquinoline Intermediates This table is interactive and can be sorted by clicking on the headers.

| Compound Name | CAS Number | Molecular Formula | Key Role |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride | 20232-39-7 | C11H14ClNO2 | Intermediate in Bischler–Napieralski type syntheses. google.comtcichemicals.com |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride | 2328-12-3 | C11H16ClNO2 | Starting material for complex isoquinolines; intermediate for Tetrabenazine. chemdad.comslnpharmachem.com |

Scope and Research Imperatives for this compound and its Derivatives

The utility of the 6,7-dimethoxyisoquinoline scaffold extends far beyond its role as a precursor to classical alkaloids. Modern research actively explores the synthesis of novel derivatives for a wide array of potential therapeutic applications, driven by the scaffold's proven ability to interact with biological systems. numberanalytics.com

Current research imperatives focus on modifying the core 6,7-dimethoxyisoquinoline structure to develop new chemical entities with enhanced potency and selectivity for various biological targets. Recent studies highlight several promising areas:

Sigma-2 Receptor Ligands for Cancer Research: The sigma-2 receptor is overexpressed in many types of proliferative cancer cells but shows low expression in healthy cells, making it an attractive target for both tumor imaging and therapy. nih.gov Researchers have synthesized series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that demonstrate high affinity and selectivity for the sigma-2 receptor. Some of these new analogs have shown moderate anticancer activity against human liver and esophagus cancer cell lines in preclinical studies. nih.gov

Multidrug Resistance (MDR) Reversers: A significant challenge in cancer chemotherapy is the development of resistance by tumor cells, often mediated by efflux pumps like P-glycoprotein (P-gp). Scientists have designed and synthesized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives to investigate their ability to modulate P-gp. These structure-activity relationship studies aim to identify new compounds that can reverse multidrug resistance, potentially restoring the efficacy of conventional anticancer drugs. nih.gov

Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial compounds. The isoquinoline core is an attractive scaffold for developing novel broad-spectrum antibacterial agents. mdpi.com Research involves synthesizing tricyclic isoquinoline derivatives from precursors like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) and evaluating their activity against various Gram-positive and Gram-negative bacteria. mdpi.com

The future scope of research on this compound and its derivatives is vast. The ongoing exploration of this scaffold is expected to yield new compounds for personalized medicine and targeted therapies. numberanalytics.com Furthermore, the unique optical and electrical properties of isoquinoline-based structures open up potential applications in materials science, such as in the development of flexible electronics. numberanalytics.com

Table 3: Recent Research Applications of 6,7-Dimethoxyisoquinoline Derivatives This table is interactive and can be sorted by clicking on the headers.

| Research Area | Derivative Scaffold | Investigated Activity/Target | Potential Application |

|---|---|---|---|

| Oncology | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides | High-affinity ligands for the sigma-2 receptor. nih.gov | Tumor imaging and cancer therapeutics. nih.gov |

| Oncology | 2-Phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives | Modulation of P-glycoprotein (P-gp) efflux pump. nih.gov | Reversing multidrug resistance in cancer treatment. nih.gov |

| Infectious Disease | Tricyclic pyrrolo[2,1,a]isoquinolines | Antibacterial activity against various bacterial strains. mdpi.com | Development of new broad-spectrum antibiotics. mdpi.com |

| Neurological Disorders | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid derivatives | Synthesis of molecules for potential use in treating Parkinson's disease. mdpi.com | Development of novel neuroprotective or symptomatic therapies. mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

63768-19-4 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

6,7-dimethoxyisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H11NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h3-7H,1-2H3;1H |

InChI Key |

BYJOKRGUWGQYKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 6,7 Dimethoxyisoquinoline Hydrochloride

Classical and Contemporary Synthetic Routes to 6,7-Dimethoxyisoquinoline (B95607) and its Reduced Forms

The construction of the 6,7-dimethoxyisoquinoline core can be achieved through various synthetic pathways, ranging from classical multi-step sequences to more streamlined one-pot procedures. These methods provide access to both the fully aromatic isoquinoline (B145761) and its reduced dihydro- and tetrahydro- forms.

Modern synthetic chemistry emphasizes efficiency, and one-pot reactions are exemplary in this regard, minimizing sequential workups and purifications. A patented one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates this approach. The process begins with 3,4-dimethoxyphenethylamine and a formylation reagent as the primary raw materials. google.com The synthesis involves an initial reaction to form an intermediate, which is then reacted with a solution containing oxalyl chloride. google.com Following this, a catalytic ring closure is facilitated by phosphotungstic acid. The target product is subsequently obtained by adding an alcohol solvent to remove oxalic acid, followed by cooling, crystallization, filtration, and drying. google.com This method is noted for its operational simplicity and high yield (over 75%), producing a product with high purity (over 99.0%) suitable for cGMP standards while reducing material, labor, and equipment costs. google.com

| Step | Key Reagents/Materials | Purpose | Reported Yield/Purity |

|---|---|---|---|

| Formylation | 3,4-dimethoxyphenethylamine, Formylation reagent (e.g., ethyl formate) | Formation of N-formyl intermediate | >75% Yield, >99.0% Purity google.com |

| Activation/Cyclization | Oxalyl chloride, Phosphotungstic acid | Facilitates intramolecular cyclization | |

| Purification | Alcohol solvent, Cooling/Crystallization | Removal of byproducts and isolation of the final hydrochloride salt |

The 6,7-dimethoxyisoquinoline framework serves as a versatile building block for the synthesis of more complex molecular architectures, including a wide array of naturally occurring alkaloids. wikipedia.org For instance, 1-benzylisoquinoline forms the structural backbone of alkaloids like papaverine (B1678415). wikipedia.org The synthesis of these more complex derivatives often involves using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) as a starting material for further elaboration. chemdad.com This precursor can be used to construct intricate heterocyclic systems, such as quinolizidines. chemdad.com The synthesis of these derivatives leverages the existing scaffold, adding substituents and building new rings through various chemical transformations.

The formation of the isoquinoline ring is most famously achieved through several named reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This is a powerful method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com The reaction involves the intramolecular cyclization of a β-arylethylamide, typically derived from 3,4-dimethoxyphenethylamine, under acidic and dehydrating conditions. wikipedia.org Common reagents used to facilitate this cyclodehydration include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction is particularly effective when the aromatic ring contains electron-donating groups, such as the methoxy (B1213986) groups at positions 6 and 7, which activate the ring towards electrophilic aromatic substitution. nrochemistry.comjk-sci.com The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the corresponding aromatic isoquinoline if desired. nrochemistry.comslideshare.net

Pictet-Spengler Reaction : This reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines. organicreactions.orgname-reaction.commdpi.com It involves the condensation of a β-arylethylamine (like 3,4-dimethoxyphenethylamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comthermofisher.com The reaction mechanism begins with the formation of a Schiff base (imine intermediate), which then undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring to form the tetrahydroisoquinoline core. name-reaction.com This method is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives. mdpi.comacs.org

| Reaction | Starting Material | Key Reagent(s) | Primary Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, PPA (Dehydrating acids) | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Protic or Lewis Acid (e.g., HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline (B50084) |

Following cyclization, further transformations such as reduction are common. For example, a 3,4-dihydroisoquinoline can be reduced to a 1,2,3,4-tetrahydroisoquinoline using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. prepchem.comnih.gov

Derivatization Strategies for the 6,7-Dimethoxyisoquinoline Scaffold

Once the core isoquinoline ring is formed, it can be further modified to introduce diverse functional groups, leading to a wide range of derivatives with potentially unique properties.

The reactivity of the isoquinoline ring system is dichotomous. The benzene ring is electron-rich due to the methoxy substituents, making it susceptible to electrophilic substitution, while the pyridine (B92270) ring is electron-deficient and prone to nucleophilic attack. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution : These reactions occur on the electron-rich benzene portion of the molecule. quimicaorganica.org The activating effect of the two methoxy groups directs incoming electrophiles, such as in nitration or halogenation reactions, primarily to the C5 and C8 positions. quimicaorganica.orgyoutube.com The stability of the cationic intermediate (arenium ion) dictates this regioselectivity. quimicaorganica.org

Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring is the site for nucleophilic attack. youtube.comyoutube.com In the isoquinoline system, the C1 position is particularly activated for nucleophilic substitution, especially if a good leaving group is present. quimicaorganica.org This allows for the introduction of a variety of nucleophiles at this position.

| Reaction Type | Target Ring | Favored Position(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Benzene Ring | C5, C8 | Electron-rich ring activated by methoxy groups; stable cationic intermediate. quimicaorganica.org |

| Nucleophilic Substitution | Pyridine Ring | C1 | Electron-deficient ring; stable anionic intermediate. quimicaorganica.org |

The synthesis of the fully reduced 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline is a critical transformation, as this scaffold is a common feature in many bioactive compounds. mdpi.com As mentioned, the Pictet-Spengler reaction provides a direct route to this structure. organicreactions.orgname-reaction.comacs.org

Alternatively, a two-step approach starting from a 3,4-dihydroisoquinoline intermediate is frequently employed. For example, 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride can be hydrogenated to yield the corresponding tetrahydroisoquinoline. prepchem.com This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. prepchem.com Chemical reducing agents like sodium borohydride (NaBH₄) are also effective for reducing the imine bond of the dihydroisoquinoline to the amine of the tetrahydroisoquinoline. nih.gov The final product is then typically isolated as its hydrochloride salt. chemdad.com

Preparation of Dihydroisoquinoline Derivatives (e.g., 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride)

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is predominantly achieved through the Bischler-Napieralski reaction. organicreactions.orgwikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides, typically derived from 3,4-dimethoxyphenethylamine. google.com The reaction is conducted under acidic conditions and requires a dehydrating agent to facilitate the ring closure. wikipedia.orgorganic-chemistry.org

Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org For substrates like N-(3,4-dimethoxyphenethyl)formamide, which lacks additional electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is particularly effective. wikipedia.org

A notable one-pot synthesis method has been developed, starting from 3,4-dimethoxyphenethylamine and a formylation reagent such as ethyl formate. google.com The process involves the formation of an intermediate amide, which then undergoes cyclization catalyzed by phosphotungstic acid after reaction with oxalyl chloride. google.com This method is highlighted for its operational simplicity and high efficiency, yielding the target product with high purity. google.com

| Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Purity | Notes |

|---|---|---|---|---|---|

| One-Pot Method google.com | 3,4-Dimethoxyphenethylamine, Formylation reagent (e.g., ethyl formate) | Oxalyl chloride, Phosphotungstic acid | >75% | >99.0% | Operationally simple, reduces material and manpower costs. |

| Classical Bischler-Napieralski wikipedia.orgorganic-chemistry.org | N-(β-arylethyl)amides | POCl₃, P₂O₅, PPA, ZnCl₂ | Variable | Dependent on purification | Widely applicable method for 3,4-dihydroisoquinolines. |

| Two-Step Oxidation/Cyclization | 3,4-Dimethoxyphenethylamine | Formylating agent, Oxidizing agent (e.g., RuCl₂(PPh₃)₃) | <60% | Difficult to purify due to over-oxidized byproducts | Considered less efficient and industrially unviable. |

Stereoselective Synthesis of Isoquinoline Analogues

The dihydroisoquinoline scaffold serves as a crucial starting point for the stereoselective synthesis of various chiral isoquinoline alkaloids. acs.orgnih.gov Asymmetric synthesis strategies often involve the introduction of chirality at the C1 position of the isoquinoline core.

One approach involves the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. Using allyltrimethoxysilane as a nucleophile with a copper catalyst and a chiral ligand like DTBM-SEGPHOS, chiral 1-allyltetrahydroisoquinoline derivatives can be obtained in good yield and high stereoselectivity. nih.gov These chiral adducts are valuable intermediates for the synthesis of alkaloids such as crispine A and homolaudanosine. nih.gov

Another method utilizes Reissert compounds, which can be formed from 6,7-dimethoxy-3,4-dihydroisoquinoline. Reaction with chiral acid chlorides, for instance, produces diastereomeric Reissert compounds. nih.gov The diastereoselectivity of this formation can be significant, with ratios up to 80:20 being achieved. nih.gov Although subsequent reactions of the anions derived from these compounds with electrophiles may proceed with only modest selectivity, the individual diastereomers of the Reissert adducts can often be purified, providing a route to enantiomerically enriched products. nih.gov

Furthermore, general strategies for the asymmetric synthesis of isoquinoline alkaloids include the enantioselective hydrogenation of enamide precursors, catalyzed by complexes such as BINAP-ruthenium(II), to establish the desired stereochemistry. acs.org While not starting directly from the hydrochloride salt, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, demonstrating a pathway to chiral tetrahydroisoquinoline cores. mdpi.comresearchgate.net

| Reaction Type | Substrate | Key Reagents/Catalyst System | Product Type | Key Finding/Selectivity |

|---|---|---|---|---|

| Catalytic Asymmetric Allylation nih.gov | 3,4-Dihydroisoquinoline | Allyltrimethoxylsilane, Cu catalyst, DTBM-SEGPHOS (chiral ligand) | Chiral 1-allyltetrahydroisoquinolines | Good yield and high stereoselectivity. |

| Reissert Compound Formation nih.gov | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Chiral acid chlorides (e.g., 9-phenylmenthyl chloroformate) | Diastereomeric Reissert compounds | Diastereoselectivity up to 80:20. |

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Biosynthesis and Laboratory Synthesis of Papaverine and Related Benzylisoquinoline Alkaloids

6,7-Dimethoxy-3,4-dihydroisoquinoline is a direct precursor in the laboratory synthesis of papaverine, a naturally occurring benzylisoquinoline alkaloid. unodc.orgchemicalbook.com The classical synthesis of papaverine involves the Bischler-Napieralski cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. organicreactions.orgchemicalbook.com This reaction, typically using phosphorus oxychloride, yields 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, also known as 3,4-dihydropapaverine. chemicalbook.com

The final step in the synthesis is the dehydrogenation of the 3,4-dihydropapaverine intermediate to form the fully aromatic isoquinoline ring system of papaverine. chemicalbook.com This oxidation can be accomplished by heating the intermediate in a high-boiling solvent like tetralin or by using a catalyst such as palladium on carbon. alfa-chemistry.com This synthetic sequence underscores the fundamental role of the 6,7-dimethoxy-3,4-dihydroisoquinoline core in constructing the papaverine molecule.

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

The 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride scaffold is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. nbinno.com

Its most prominent application is in the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders such as those associated with Huntington's disease. nbinno.com The dihydroisoquinoline moiety forms a core component of the tetrabenazine structure. The synthesis involves the reaction of the dihydroisoquinoline intermediate with other building blocks to construct the final complex molecule. The reduced form, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is also a documented intermediate for tetrabenazine. slnpharmachem.com

Beyond tetrabenazine, this scaffold is used to create other complex pharmaceutical intermediates. For example, it is a precursor for the synthesis of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline, which is a key intermediate in the preparation of the orexin receptor antagonist Almorexant. google.com The synthesis involves the cyclization of the corresponding N-substituted β-phenethylamide. google.com The versatility of the dihydroisoquinoline ring system allows for the introduction of various substituents at the 1-position, leading to a diverse range of pharmacologically active compounds. proquest.com

Advanced Spectroscopic and Analytical Characterization Techniques for 6,7 Dimethoxyisoquinoline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 6,7-Dimethoxyisoquinoline (B95607) hydrochloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), the two methoxy (B1213986) groups' protons typically appear as distinct singlets around 3.82 and 3.83 ppm. The signals for the protons on the aromatic ring and the aliphatic portion of the isoquinoline (B145761) core provide crucial connectivity information. For instance, anomalous ¹H NMR spectra with significant line broadening have been observed for some 3,4-dihydroisoquinolines, which can be influenced by the solvent and the presence of impurities ias.ac.in.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the methoxyl carbons resonate around 56 ppm, while the aromatic carbons appear in the range of 109-148 ppm researchgate.net. The specific chemical shifts and coupling patterns are instrumental in confirming the substitution pattern on the isoquinoline ring.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 3.82, 3.83 | s | -OCH₃ | researchgate.net |

| ¹³C | ~56 | q | -OCH₃ | researchgate.net |

| ¹³C | 109-148 | - | Aromatic C | researchgate.net |

Mass Spectrometry (MS) Techniques for Identification, Purity Assessment, and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of 6,7-Dimethoxyisoquinoline hydrochloride. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of isoquinoline alkaloids and their derivatives mdpi.com. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula mdpi.com.

MS is also invaluable for assessing the purity of the compound by detecting the presence of impurities and byproducts from the synthesis. Furthermore, in stability studies, MS techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for identifying and quantifying degradation products that may form under various stress conditions. This information is critical for understanding the compound's stability and shelf-life.

| Technique | Information Obtained | Application | Reference |

|---|---|---|---|

| ESI-MS | Molecular Weight | Identification | mdpi.com |

| HRMS | Accurate Mass, Elemental Composition | Formula Confirmation | mdpi.com |

| LC-MS | Separation and Identification of Components | Purity Assessment, Degradation Product Analysis | ambeed.com |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

For instance, the IR spectrum of a related tetrahydroisoquinoline derivative showed bands at 3346 cm⁻¹ (N-H stretch), 2938 and 2936 cm⁻¹ (C-H stretch), 1613 cm⁻¹ (C=C aromatic stretch), and various bands in the fingerprint region corresponding to C-O and C-N stretching and bending vibrations mdpi.com. Density functional theory (DFT) calculations are often used to aid in the assignment of vibrational bands observed in experimental IR and Raman spectra of isoquinoline compounds researchgate.netresearchgate.net. These techniques are crucial for confirming the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3346 | N-H Stretch | mdpi.com |

| 2938, 2936 | C-H Stretch | mdpi.com |

| 1613 | C=C Aromatic Stretch | mdpi.com |

| 1521, 1465 | Aromatic Ring Vibrations | mdpi.com |

| 1269, 1225 | C-O Stretch (Methoxy) | mdpi.com |

X-ray Crystallography in Determining Solid-State Structure, Conformation, and Intermolecular Interactions

Studies on related isoquinoline hydrochlorides have revealed detailed information about their crystal packing and intermolecular interactions. For example, the crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride showed that the heterocyclic ring adopts a half-chair conformation nih.gov. The analysis also detailed how enantiomers are connected through hydrogen bonds with chloride anions and further linked by weak C-H···Cl interactions nih.gov. Such studies are fundamental for understanding the solid-state properties of the compound, which can influence its stability, solubility, and bioavailability.

Chromatographic Methods for Analysis and Purification (e.g., HPLC, UPLC, LC-MS) in Research Contexts

Chromatographic techniques are indispensable for both the analysis and purification of this compound in research and development. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are routinely used to assess the purity of the compound and to quantify it in various matrices.

The development of robust HPLC methods often involves optimizing the mobile phase composition, pH, and column type to achieve efficient separation of the target compound from impurities and related substances elsevierpure.com. For instance, a two-dimensional strong cation exchange/reversed-phase liquid chromatography protocol has been established for the isolation and purification of isoquinoline alkaloids from natural sources researchgate.net. LC coupled with mass spectrometry (LC-MS) provides a powerful tool for the simultaneous separation and identification of compounds, making it highly valuable for impurity profiling and metabolic studies ambeed.com. These methods are crucial for ensuring the quality and consistency of the compound used in further research.

Voltammetric and Electrochemical Analysis in Research Applications

Voltammetric and electrochemical techniques are employed to investigate the redox properties of this compound and its derivatives. Cyclic voltammetry, for example, can be used to determine the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity mdpi.com.

The electrochemical behavior of isoquinoline and its derivatives has been studied to understand their reaction mechanisms. For instance, the electrochemical properties of certain quinolinic and isoquinolinic derivatives have been investigated for their potential applications as electrochromic materials mdpi.comunimib.it. The involvement of protons in the redox mechanism can be confirmed by observing the shift in peak potential as a function of pH researchgate.netresearchgate.net. These studies can be valuable in developing electrochemical sensors or in understanding the role of electron transfer processes in the biological activity of these compounds.

Mechanistic Studies of Biological Activities of 6,7 Dimethoxyisoquinoline Derivatives in Vitro and Non Human in Vivo Models

Modulation of Multidrug Resistance (MDR) by Isoquinoline (B145761) Derivatives

The phenomenon of multidrug resistance (MDR), where cancer cells develop resistance to a wide range of structurally and mechanistically distinct anticancer drugs, is a significant barrier to successful chemotherapy. nih.govresearchgate.net A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing intracellular drug concentrations to sublethal levels. nih.govmdpi.com Derivatives of 6,7-dimethoxyisoquinoline (B95607) have been investigated as potential MDR modulators, specifically for their ability to inhibit the function of these transporters.

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a key ABC transporter implicated in MDR. nih.govnih.gov The 6,7-dimethoxytetrahydroisoquinoline scaffold is a widely exploited moiety in the development of P-gp modulators. nih.gov Studies have synthesized and evaluated series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and esters for their ability to reverse P-gp-mediated resistance. nih.gov

In drug-resistant cellular models, these derivatives have demonstrated a significant capacity to sensitize cancer cells to chemotherapeutic agents. For instance, two amide derivatives with high P-gp activity were tested in combination with doxorubicin in various cancer cell lines, resulting in significant sensitization to the anticancer drug. nih.gov The mechanism of P-gp inhibition by these compounds often involves direct interaction with the transporter. The general strategy for overcoming P-gp-mediated resistance is to co-administer an inhibitor that either competes with the anticancer drug for transport or directly inhibits the pump's function, thereby increasing the intracellular accumulation of the cytotoxic agent. nih.gov

Investigations into the specific inhibitory mechanism revealed that some 6,7-dimethoxyisoquinoline derivatives behave as non-transported substrates, effectively acting as competitive inhibitors. nih.gov This interaction modulates P-gp's function without the inhibitor itself being effluxed from the cell. The energy for P-gp-mediated transport comes from ATP hydrolysis at the nucleotide-binding domains (NBDs), and inhibition can occur through interference with substrate binding within the transmembrane domains (TMDs) or by affecting the ATP binding and hydrolysis cycle. nih.govmdpi.com The development of these isoquinoline derivatives aims to restore the efficacy of conventional chemotherapeutics in resistant tumors by blocking this primary efflux pathway. researchgate.net

| Compound Type | Target | Observed Effect in Cellular Models | Proposed Mechanism |

|---|---|---|---|

| Amide derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (P-gp) | Significant sensitization of cancer cells to doxorubicin | P-gp modulation; acting as a non-transported substrate (competitive inhibition) |

| Ester derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (P-gp) | P-gp interaction and modulation of drug resistance | P-gp modulation; some esters showed instability in human plasma |

Besides P-gp, other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) contribute to the MDR phenotype. nih.govresearchgate.netmdpi.com To be clinically effective, MDR modulators should ideally be potent and selective for the target transporter to minimize off-target effects.

A study of amide and ester derivatives based on the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold evaluated their selectivity towards MRP1 and BCRP. The findings indicated that these compounds were highly active and selective for P-gp, with less significant interactions with MRP1 and BCRP. nih.gov This selectivity is a desirable characteristic, as it reduces the likelihood of broad-spectrum interactions with other physiologically important transporters.

Enzyme Inhibition and Receptor Modulation Investigations

Glutamine fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthesis pathway (HBP), which produces building blocks for protein glycosylation. nih.govnih.govnih.gov This pathway is often upregulated in disease states, making GFAT an attractive therapeutic target. A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as the first potent and reversible inhibitors of GFAT. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of this class of compounds revealed key structural features necessary for potent inhibition. Notably, the ketone group linking the isoquinoline core to the aryl ring was found to be essential for high potency. nih.gov Substitutions on both the A-ring (the isoquinoline core) and the C-ring (the aryl moiety) also significantly influenced the inhibitory activity. nih.govresearchgate.net One of the optimized compounds, RO0509347, demonstrated potent GFAT inhibition with an IC₅₀ value of 1 µM. nih.gov Mechanistically, GFAT inhibitors act by blocking the enzyme's catalytic function, which involves transferring the amino group from glutamine to fructose-6-phosphate. researchgate.net By inhibiting GFAT, these isoquinoline derivatives can reduce protein glycosylation, a post-translational modification that affects the stability and function of numerous proteins. nih.govbiorxiv.org In non-human in vivo models, compound RO0509347 showed a desirable pharmacokinetic profile and was effective in reducing glucose excursion in an oral glucose tolerance test in ob/ob mice. nih.gov

| Compound ID | Chemical Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|---|

| RO0509347 | 1-arylcarbonyl-6,7-dimethoxyisoquinoline | GFAT | 1 µM | Ketone linker is necessary for high potency; substitutions on A- and C-rings impact potency. |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE10A is a specific isoform highly expressed in the brain, making it a target for treating central nervous system disorders. google.com Research has identified 6,7-dialkoxyisoquinoline derivatives as inhibitors of PDE10A. google.com

Furthermore, a class of 6,7-dimethoxyquinazoline derivatives, which are structurally related to isoquinolines, has been extensively studied for PDE10A inhibition. nih.gov A papaverine-based pharmacophore model was used to design a library of these compounds, leading to the discovery of a potent and selective aryl ether pyrrolidyl 6,7-dimethoxyquinazoline series. researchgate.netfigshare.com Significant research efforts were dedicated to optimizing these compounds to enhance their inhibitory potency against PDE10A while ensuring high selectivity over other PDE isoforms, particularly PDE3A and PDE3B, to minimize potential side effects. nih.govfigshare.com These studies culminated in the identification of highly potent and selective brain-penetrant PDE10A inhibitors. nih.gov

The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. nih.gov The bacterial cell division protein FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential and highly conserved protein that forms a cytokinetic Z-ring at the division site, making it a prime target for new antibacterial agents. nih.govmdpi.com

A series of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The mechanism of action of these compounds involves directly targeting FtsZ function. nih.govresearchgate.net Research has demonstrated that these isoquinoline derivatives act as stabilizers of FtsZ polymers. nih.gov This stabilization interferes with the dynamic assembly and disassembly of the Z-ring, which is crucial for cell division. Concurrently, these compounds inhibit the GTPase activity of FtsZ, which provides the energy for Z-ring constriction. nih.govresearchgate.net By disrupting FtsZ polymerization and inhibiting its GTPase activity, these derivatives effectively block bacterial cytokinesis, leading to cell death. researchgate.netnih.gov Toxicological assessments of select compounds showed minimal cross-reactivity with mammalian β-tubulin and low human cytotoxicity, indicating a favorable selectivity profile. nih.gov

| Compound Class | Bacterial Target | Mechanism of Action | Activity Spectrum |

|---|---|---|---|

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | FtsZ protein | Stabilization of FtsZ polymers; Inhibition of FtsZ GTPase activity | Gram-positive bacteria, including MRSA and VRE |

Alpha-1 Adrenoceptor Antagonism and Receptor Binding Affinity Studies

Derivatives of 6,7-dimethoxyisoquinoline have been investigated for their potential as alpha-1 adrenoceptor antagonists. The alpha-1 adrenoceptor is a G protein-coupled receptor involved in mediating smooth muscle contraction. nih.gov Antagonists at this receptor are clinically significant, with established agents like prazosin featuring a 4-amino-6,7-dimethoxyquinazoline core. nih.gov

In vitro binding affinity studies have been conducted on a series of 1,3-diamino-6,7-dimethoxyisoquinolines to evaluate their ability to displace radiolabeled ligands from alpha-1 adrenoceptors. nih.gov Research showed that the substitution pattern on the isoquinoline ring is critical for receptor affinity. For instance, 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline demonstrated no significant affinity for alpha-1 adrenoceptors, with an inhibition constant (Ki) well above 10 M. nih.gov However, modifying the substituent at the 3-position, as seen in the 3-(2-furoylpiperazin-1-yl) analogue, resulted in a measurable, albeit modest, binding affinity with a Ki value of 1.6 x 10 M. nih.gov This potency is approximately 1000-fold less than that of prazosin. nih.gov

Mechanistic investigations suggest that the lower affinity of the isoquinoline derivatives compared to quinazoline-based antagonists like prazosin is related to the site of protonation at physiological pH. nih.gov For high-affinity binding to the alpha-1 adrenoceptor, protonation at the N-1 position of the heterocyclic nucleus is considered essential. nih.govnih.gov In the case of 1,3-diamino-6,7-dimethoxyisoquinolines, pKa data indicate that N-2 protonation is favored, which is not optimal for efficient binding to the receptor. nih.gov This contrasts with the highly potent 2,4-diamino-6,7-dimethoxyquinoline derivatives, which readily undergo N-1 protonation and exhibit high affinity for alpha-1 adrenoceptors, with some analogues showing Ki values in the sub-nanomolar range, comparable to or exceeding that of prazosin. nih.gov

| Compound | Binding Affinity (Ki) | Reference Compound | Reference Ki |

|---|---|---|---|

| 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline | > 10-6 M | Prazosin | ~1.6 x 10-10 M |

| 1-Amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline | 1.6 x 10-7 M | Prazosin | ~1.6 x 10-10 M |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 1.4 x 10-10 M | Prazosin | ~1.9 x 10-10 M |

Inhibition of Mitochondrial Respiration Pathways (e.g., Complex I)

Research into the neurotoxic potential of isoquinoline derivatives has revealed their capacity to interfere with mitochondrial function, specifically by inhibiting the electron transport chain. Studies have focused on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives, which can be formed endogenously in the brain.

In vitro experiments using mitochondria isolated from mouse brains have shown that TIQ selectively inhibits Complex I (NADH-ubiquinone reductase), a critical enzyme complex in the mitochondrial respiratory chain. nih.govwikipedia.org This inhibition is significant as Complex I is the primary entry point for electrons from NADH into the respiratory chain. nih.gov The activity of NADH-ubiquinone reductase was significantly inhibited by TIQ, while the activities of other major complexes, such as succinate-ubiquinone reductase (Complex II), dihydroubiquinone-cytochrome c reductase (Complex III), and ferrocytochrome c-oxygen reductase (Complex IV), were unaffected. nih.gov

Further studies on various TIQ derivatives confirmed that these compounds are potent inhibitors of NADH-linked mitochondrial state 3 respiration and Complex I. wikipedia.org The potency of inhibition was found to be enhanced by certain structural modifications. The presence of a phenyl group at the C1 position of the tetrahydroisoquinoline structure or the oxidation of N-methylated isoquinolines into N-methylisoquinolinium ions augmented the inhibitory effect on both mitochondrial respiration and Complex I activity. wikipedia.org These findings suggest a specific interaction between the isoquinoline scaffold and components of Complex I, disrupting the electron flow and impairing cellular energy production. The biochemical properties of TIQ in this regard have been noted to be quite similar to those of the well-known dopaminergic neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), a potent Complex I inhibitor. nih.gov

Anti-Infective Research Applications

Antibacterial Activity Against Multi-Drug Resistant Strains (e.g., MRSA, VRE) in In Vitro Models

The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has prompted the investigation of novel chemical scaffolds, including isoquinoline derivatives. nih.gov In vitro studies have demonstrated that certain isoquinoline alkaloids possess inhibitory activity against Gram-positive bacteria. mdpi.com

Screening of isoquinoline alkaloids has identified compounds with notable activity against S. aureus. mdpi.com For example, the aporphine alkaloid (+)-anonaine and the protoberberine alkaloid berberine have shown activity, although higher concentrations are often required. mdpi.comresearchgate.net Specifically, research has identified isoquinoline derivatives that exhibit promising minimum inhibitory concentrations (MICs) against MRSA strains. One study highlighted a series of benzofuroquinolinium derivatives that were potent against multiple MRSA strains, with MIC values as low as 0.5 µg/mL for some isolates. nih.gov Another series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives also showed potent activity against 100 clinical MRSA strains, with MIC90 values below 7.8 ng/mL. nih.gov While these are quinoline derivatives, they underscore the potential of the broader quinoline/isoquinoline scaffold in combating resistant pathogens.

| Compound Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| (+)-Anonaine | Staphylococcus aureus | ≥50 µg/mL |

| Sanguinarine | Staphylococcus aureus | 1.9 mg/L |

| Chelerythrine | Staphylococcus aureus | 125 mg/L |

| Benzofuroquinolinium derivative 2 | MRSA ATCC 33592 | 0.5 µg/mL |

| Indolizinoquinoline-6-carboxylate derivative 7 | Clinical MRSA strains (100) | <0.0078 µg/mL (MIC90) |

Antiplasmodial Activity Against Plasmodium falciparum

The isoquinoline core is a key structural feature in the search for new antimalarial agents, driven by the widespread resistance of Plasmodium falciparum to existing drugs like chloroquine. nih.govsemanticscholar.org In vitro studies have evaluated novel isoquinoline derivatives for their activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum.

Research into synthetic isoquinoline derivatives has yielded compounds with significant antiplasmodial efficacy. In one study, a series of isoquinoline phenyl derivatives was synthesized and tested. nih.gov Compound 6 from this series demonstrated notable activity against both the K1 resistant strain (IC50 = 1.91 ± 0.21 µM) and the 3D7 sensitive strain (IC50 = 2.31 ± 0.33 µM). nih.gov Another series of isoquinoline-triazole derivatives was also evaluated, with compound 15 showing high potency, particularly against the resistant K1 strain (IC50 = 4.55 ± 0.10 µM), while being less active against the 3D7 strain (IC50 = 36.91 ± 2.83 µM). nih.gov The resistance index (RI) for compound 15 was 0.12, indicating it was significantly more effective against the resistant strain. nih.gov In silico studies have also supported the potential of isoquinoline derivatives, such as 6,7-Dinitro-2- nih.govnih.govfrontiersin.orgtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, as antimalarial agents by predicting their ability to bind to various essential parasite protein targets. semanticscholar.org

| Compound | P. falciparum Strain (K1, Chloroquine-Resistant) IC50 | P. falciparum Strain (3D7, Chloroquine-Sensitive) IC50 |

|---|---|---|

| Isoquinoline phenyl derivative 6 | 1.91 ± 0.21 µM | 2.31 ± 0.33 µM |

| Isoquinoline-triazole derivative 15 | 4.55 ± 0.10 µM | 36.91 ± 2.83 µM |

Anti-mycobacterial Activity against Mycobacterium tuberculosis

The isoquinoline scaffold is being explored for the development of new therapeutics against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. researchgate.net Various natural and synthetic isoquinoline derivatives have demonstrated inhibitory activity against Mtb in in vitro models.

Bisbenzylisoquinoline alkaloids isolated from medicinal plants have shown potent activity. For example, tiliacorinine, 2′-nortiliacorinine, and tiliacorine exhibited MIC values ranging from 0.7 to 6.2 μg/mL against 59 clinical isolates of MDR-Mtb, with a common MIC value of 3.1 μg/mL for most isolates. ucl.ac.uk Synthetic 1-substituted tetrahydroisoquinolines have also been screened against M. tuberculosis H37Rv. A 1-nonane-substituted 6,7-dihydroxy tetrahydroisoquinoline showed an MIC of 80 µg/mL against the H37Rv strain. Furthermore, the introduction of a 5-bromo-8-hydroxy substitution pattern onto the tetrahydroisoquinoline core significantly increased potency, with a 3′,4′-methylenedioxybenzyl derivative recording an MIC of 20 µg/mL against M. bovis BCG. These findings highlight the potential for isoquinoline derivatives to serve as lead compounds in the development of novel anti-tuberculosis agents. researchgate.net

| Compound/Derivative | Mycobacterial Strain | Activity (MIC) |

|---|---|---|

| Tiliacorinine | MDR-Mtb (59 clinical isolates) | 0.7 - 6.2 µg/mL |

| 2′-Nortiliacorinine | MDR-Mtb (59 clinical isolates) | 0.7 - 6.2 µg/mL |

| Tiliacorine | MDR-Mtb (59 clinical isolates) | 0.7 - 6.2 µg/mL |

| 1-Nonane-substituted 6,7-dihydroxy THIQ | M. tuberculosis H37Rv | 80 µg/mL |

| 5-Bromo-8-hydroxy-3′,4′-methylenedioxybenzyl THIQ | M. bovis BCG | 20 µg/mL |

Antifungal Activity against Various Fungal Species

Isoquinoline alkaloids have been evaluated for their antifungal properties against a range of pathogenic fungi. mdpi.com In vitro screening studies have identified several derivatives with potent activity against clinically relevant species such as Candida albicans and Cryptococcus neoformans. mdpi.comresearchgate.net

A broad screening of isoquinoline alkaloids and their derivatives revealed that several compounds possess significant antifungal effects. mdpi.com Potent activity was observed for compounds such as (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, and various synthetic methine derivatives against Candida albicans, Cryptococcus neoformans, and other Candida species, with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.com Alkaloids isolated from Chelidonium majus, including chelerythrine and chelidonine, have also demonstrated activity against C. albicans. In one study, chelerythrine and chelidonine had MIC values of 31.25 mg/L and 62.5 mg/L, respectively. researchgate.net These findings indicate that the isoquinoline structure is a viable pharmacophore for the development of new antifungal agents.

| Compound | Fungal Species | Activity (MIC) |

|---|---|---|

| (+)-Actinodaphnine | Candida albicans, Cryptococcus neoformans | 62.5 - 1000 µg/mL |

| (+)-Anonaine | Candida albicans, Cryptococcus neoformans | 62.5 - 1000 µg/mL |

| Chelerythrine | Candida albicans | 31.25 mg/L |

| Chelidonine | Candida albicans | 62.5 mg/L |

Neurobiological Research Applications

Research into 6,7-dimethoxyisoquinoline derivatives has revealed significant potential in various neurobiological applications. These studies, conducted in cellular and non-human animal models, have highlighted the neuroprotective, anticonvulsant, and antidepressant-like properties of this class of compounds.

Derivatives of the isoquinoline and quinoline scaffold have demonstrated notable neuroprotective capabilities, particularly in models of oxidative stress-induced neuronal damage, which is a key factor in neurodegenerative diseases.

In cellular models, such as the human neuroblastoma SH-SY5Y cell line, various compounds have been shown to protect against neurotoxins that trigger oxidative stress and apoptosis. For instance, the cannabidiol quinone derivative VCE-004.8 (EHP-101) showed cytoprotective effects against the neurotoxin 6-hydroxydopamine (6-OHDA) nih.gov. Studies using rat pheochromocytoma (PC12) cells, another common model for neurological research, found that D-psicose could protect against 6-OHDA-induced apoptosis, partly by up-regulating intracellular glutathione, a critical antioxidant nih.gov. Similarly, Luteolin-7-O-Glucoside was found to increase the viability of SH-SY5Y cells exposed to 6-OHDA, preventing mitochondrial membrane depolarization and reducing the activity of Caspase-3, a key executioner enzyme in apoptosis mdpi.com.

The mechanism often involves the modulation of cellular antioxidant defenses and inflammatory responses. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline was found to alleviate oxidative stress in a rat model of Parkinson's disease by reducing lipid and protein oxidation products and decreasing the expression of the pro-inflammatory factor NF-κB mdpi.com. These findings suggest that 6,7-dimethoxyisoquinoline derivatives may exert neuroprotection by mitigating oxidative damage and subsequent inflammatory cascades that lead to neuronal cell death.

Table 1: Neuroprotective Effects of Isoquinoline-Related Compounds in Cellular Models

| Compound | Cell Line | Stressor | Key Protective Mechanism | Finding |

|---|---|---|---|---|

| VCE-004.8 (EHP-101) | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | PPAR-γ and CB2 receptor activation | Increased cell viability from ~50% to ~70% nih.gov. |

| D-psicose | PC12 | 6-hydroxydopamine (6-OHDA) | Upregulation of intracellular glutathione | Significant protection against apoptosis at a 50 mM concentration nih.gov. |

A significant area of investigation for 6,7-dimethoxyisoquinoline derivatives is their potential as anticonvulsant agents. Studies have utilized various animal models of epilepsy to assess the efficacy of these compounds. The primary models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) induced seizure model, and audiogenic seizure models in genetically susceptible mice nih.govijbcp.comnih.gov.

Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown potent anticonvulsant effects mdpi.com. These compounds are believed to act as non-competitive AMPA/kainate receptor antagonists nih.gov. This mechanism is distinct from conventional antiepileptic drugs like diazepam, which primarily act on GABAergic neurotransmission nih.gov.

In comparative studies, certain tetrahydroisoquinoline (THIQ) derivatives demonstrated protective action against seizures induced by MES, PTZ, kainate, and AMPA nih.gov. For instance, the derivative THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, showed particularly high anticonvulsant activity and a long-lasting protective effect in DBA/2 mice, a strain prone to audiogenic seizures nih.gov. In a strychnine-induced seizure model, various 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were effective, with compounds 20 and 25 being the most active, increasing animal survival by up to 90% mdpi.com.

Table 2: Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives in the Strychnine-Induced Seizure Model

| Compound | Dose (mg/kg) | Survival Rate (%) | Latency to Seizure Onset (% Increase) |

|---|---|---|---|

| Control | - | 0% | - |

| Compound 20 | 1-10 | 90% | 27-86% |

| Compound 25 | 1-10 | 90% | Not specified |

| Carbamazepine | 5-10 | 40-50% | 29-49% |

Data adapted from studies on strychnine-induced seizure models mdpi.com.

The potential antidepressant properties of isoquinoline derivatives have also been explored in established animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST) nih.govherbmedpharmacol.com. In these tests, a reduction in immobility time is considered an indicator of antidepressant-like efficacy herbmedpharmacol.comkoreascience.kr.

Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) demonstrated significant antidepressant-like effects in mice. Both compounds were shown to decrease the immobility time in the FST and TST, comparable to the reference antidepressant drug imipramine nih.gov. Neurochemical analysis revealed that these effects were associated with the activation of noradrenaline (NA) and serotonin (5-HT) systems in the brain, which are key neurotransmitter systems implicated in the pathophysiology of depression nih.gov. This suggests that the antidepressant-like action of these compounds may be mediated through the modulation of monoaminergic neurotransmission.

Table 3: Effect of Tetrahydroisoquinoline Derivatives in the Forced Swim Test (FST) in Mice

| Compound | Dose (mg/kg) | Effect on Immobility Time | Associated Neurochemical Change |

|---|---|---|---|

| TIQ | 10, 25, 50 | Significant decrease | Activation of NA and 5-HT systems nih.gov. |

| 1MeTIQ | 10, 25, 50 | Significant decrease | Activation of NA and 5-HT systems nih.gov. |

Apoptosis Induction in Various Cancer Cell Lines and Associated Pathways

Beyond neurobiology, isoquinoline derivatives have been investigated for their anti-cancer properties, specifically their ability to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents.

Naphthylisoquinoline alkaloids, a related class of compounds, have shown significant activity against breast cancer cell lines, including MCF-7 and MDA-MB-231 nih.gov. Mechanistic studies revealed that these compounds induce apoptosis through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential (MMP), an increase in the production of reactive oxygen species (ROS), and deformation of the nuclear membrane nih.gov. The generation of ROS can lead to mitochondrial damage, which in turn triggers the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade that executes cell death mdpi.com.

The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial in regulating apoptosis nih.gov. Research has shown that agents that up-regulate Bax and down-regulate Bcl-2 can shift this balance in favor of cell death nih.gov. Some quinazoline-based compounds, which share structural similarities, are believed to act as potent activators of caspases and inhibitors of Bcl-2, thereby promoting apoptosis in cancer cells jofamericanscience.org. Flow cytometry analysis has confirmed that treatment with these types of compounds leads to a significant increase in the population of apoptotic cells nih.govnih.gov.

Table 4: Apoptotic Effects of Naphthylisoquinoline Compounds on Breast Cancer Cell Lines

| Cell Line | Compound | Key Mechanistic Finding |

|---|---|---|

| MCF-7 | Agents 1, 4, 11 | Induction of intrinsic apoptosis pathway nih.gov. |

| MDA-MB-231 | Agents 1, 4, 11 | Disruption of mitochondrial membrane potential (MMP) nih.gov. |

| MCF-7 | Agents 1, 4, 11 | Elevated reactive oxygen species (ROS) production nih.gov. |

Structure Activity Relationship Sar Studies of 6,7 Dimethoxyisoquinoline Derivatives

Impact of Substitutions on the Isoquinoline (B145761) Ring System on Biological Activity

The biological activity of 6,7-dimethoxyisoquinoline (B95607) derivatives is highly sensitive to the nature and position of substituents on the isoquinoline ring system. Research has demonstrated that modifications at various positions can dramatically alter the compound's affinity and efficacy for targets such as P-glycoprotein (P-gp) and sigma (σ) receptors.

For P-glycoprotein, a key protein in multidrug resistance (MDR), the 6,7-dimethoxytetrahydroisoquinoline moiety is a common feature in potent inhibitors. SAR studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the nature of the amide or ester function linked to the core structure significantly influences P-gp interaction. The insertion of different aryl-substituted amides and their corresponding isosteric esters has been explored to define the structural requirements for P-gp modulation.

In the context of sigma-2 (σ₂) receptor ligands, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides are a well-studied class of compounds. Modifications to the benzamide (B126) portion and the length of the alkyl linker have been systematically evaluated. For instance, a series of new derivatives showed that most analogs had good to excellent binding affinities for the σ₂ receptor with low affinity for the σ₁ receptor. Specifically, compounds with certain substitutions demonstrated Kᵢ values in the low nanomolar range (5-6 nM) and exhibited high selectivity for the σ₂ receptor. nih.gov

Furthermore, substitutions on the tetrahydroisoquinoline ring itself can have a profound impact. While the 6,7-dimethoxy pattern is often crucial for activity at certain targets, other substitutions can be detrimental. For example, in one series of isoquinolin-1-ones designed as inhibitors of tumor necrosis factor alpha (TNFα), the introduction of substituents such as fluoro, bromo, nitro, or acetyl on the isoquinoline ring led to a significant loss of activity. drugbank.com This highlights that the substitution effects are highly target-dependent.

The following table summarizes selected SAR findings for 6,7-dimethoxyisoquinoline derivatives targeting P-glycoprotein and the Sigma-2 receptor.

| Core Scaffold | Target | Substitution/Modification | Impact on Biological Activity | Reference Compound/Value |

|---|---|---|---|---|

| 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | MDR Reversal (P-gp) | Substituents at the 2-position | Certain derivatives exhibited similar or more potent activity than verapamil (B1683045) (IC₅₀ values of 0.65-0.96 μM). | Verapamil |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) | Sigma-2 Receptor | N-alkyl benzamide modifications | Optimal substitutions led to high affinity and selectivity (Kᵢ values of 5-6 nM). | - |

| Isoquinolin-1-one | TNFα Inhibition | Fluoro, bromo, nitro, acetyl groups on the ring | Resulted in a significant loss of inhibitory activity. | Unsubstituted parent compound |

Role of the Hydrochloride Salt Form in Solubility, Stability, and Biological Activity for Research Applications

In pharmacological research, the physicochemical properties of a compound are critical for its handling, formulation, and biological testing. The 6,7-dimethoxyisoquinoline core contains a basic nitrogen atom, making it amenable to salt formation with acids. The hydrochloride salt form is frequently utilized for research applications due to several distinct advantages over the free base. acs.org

Solubility: One of the primary reasons for converting a basic compound like 6,7-dimethoxyisoquinoline into its hydrochloride salt is to enhance its aqueous solubility. upenn.edu The free base form is often poorly soluble in water, which complicates its use in aqueous buffers required for many in vitro biological assays. nih.govnih.gov By forming the hydrochloride salt, the molecule becomes ionized, significantly improving its dissolution in water and physiological media. upenn.edunih.gov This ensures that the compound can be accurately dosed and remains in solution during experiments, leading to more reliable and reproducible biological data.

Stability: Hydrochloride salts are typically crystalline solids, which are generally more chemically and physically stable than their free base counterparts, which may be oils or less stable solids. nih.govupenn.edu This crystalline nature provides protection against degradation from environmental factors such as oxidation, enhancing the compound's shelf-life and ensuring its integrity during storage and handling. upenn.edu The protonation of the basic amine group to form the ammonium (B1175870) salt reduces its reactivity and susceptibility to oxidative degradation. upenn.edu

Biological Activity and Handling: For research applications, the improved solubility and stability of the hydrochloride salt contribute directly to the reliability of biological activity measurements. nih.gov Consistent concentrations can be prepared for assays, and the solid, crystalline nature makes weighing and handling the compound easier and more precise. upenn.edu While the salt form itself does not typically alter the intrinsic mechanism of action (the active moiety is the organic cation or the subsequently liberated free base), its improved physicochemical properties ensure effective delivery to the biological target in an experimental setting. nih.gov

Conformational Analysis and Stereochemical Influences on Molecular Interactions and Activity

The three-dimensional structure and stereochemistry of 6,7-dimethoxyisoquinoline derivatives are critical determinants of their biological activity. The saturation of the isoquinoline ring to form the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold introduces conformational flexibility and, depending on substitution, potential chiral centers.

The THIQ ring can adopt various conformations, and the spatial arrangement of substituents significantly influences how the molecule fits into a biological target's binding site. For instance, deconstruction of the rigid 6,7-dimethoxytetrahydroisoquinoline moiety into more flexible phenethylamino or benzylamino analogs was shown to drastically decrease affinity for the σ₂ receptor, indicating that the constrained conformation of the THIQ ring is crucial for optimal receptor interaction. nih.gov

Furthermore, the introduction of a substituent at the C-1 position of the THIQ ring creates a chiral center. The synthesis of specific stereoisomers (enantiomers or diastereomers) is often necessary, as biological targets like receptors and enzymes are chiral and typically show preferential binding to one isomer. Diastereoselective synthesis methods, such as combining the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization, have been developed to produce optically pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. nih.govnih.gov This stereochemical control is essential because different enantiomers can have vastly different biological activities.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the conformational preferences and binding modes of these derivatives. A homology model of the human σ₂ receptor has been used to understand the binding pattern of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. Such studies help to rationalize the observed SAR and guide the design of new ligands with improved affinity and selectivity by predicting how different conformations and stereoisomers interact with key amino acid residues in the target's binding pocket.

Elucidating Key Pharmacophoric Features for Specific Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 6,7-dimethoxyisoquinoline derivatives, distinct pharmacophore models have been elucidated for different targets, primarily P-glycoprotein and the σ₂ receptor.

P-glycoprotein (P-gp) Modulators: The 6,7-dimethoxytetrahydroisoquinoline moiety itself is a key pharmacophoric feature for many potent P-gp inhibitors, such as Tariquidar and Elacridar. nih.gov It is considered to fulfill the requirement for a basic, nitrogen-containing group and a hydrophobic/aromatic region. A general pharmacophore model for P-gp modulators based on this scaffold includes:

A basic nitrogen center: The nitrogen atom in the tetrahydroisoquinoline ring is typically protonated at physiological pH, allowing for potential ionic interactions.

Two hydrophobic/aromatic regions: The 6,7-dimethoxy-substituted benzene (B151609) ring serves as one key hydrophobic domain. A second, often larger, aromatic or hydrophobic group is connected via a linker.

A specific spatial arrangement: The distance and conformational rigidity between the two hydrophobic regions, dictated by the linker, are critical for potent activity.

Sigma-2 (σ₂) Receptor Ligands: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is also a well-established pharmacophore for high-affinity and selective σ₂ receptor ligands. nih.govresearchgate.net It serves as a crucial structural element that provides selectivity for the σ₂ subtype over the σ₁ subtype. nih.gov The key pharmacophoric features for σ₂ receptor ligands incorporating this scaffold often include:

The 6,7-dimethoxytetrahydroisoquinoline core: This group acts as the primary recognition element, providing the necessary steric bulk and electronic properties for high-affinity binding.

An alkyl linker: A flexible chain of a specific length connects the isoquinoline nitrogen to another functional group.

A terminal aromatic or amide group: A substituted benzamide or another aromatic system is commonly found at the end of the linker, providing additional interaction points within the receptor binding site. For example, compounds with a terminal benzamide moiety have shown high affinity for the σ₂ receptor. nih.gov

The deconstruction of the rigid tetrahydroisoquinoline ring into more flexible analogs has shown that while P-gp activity is largely retained, σ₂ affinity is drastically reduced. nih.gov This suggests that while the dimethoxy-substituted aromatic ring and the nitrogen atom are important for both targets, the rigid conformation provided by the fused ring system is a particularly critical pharmacophoric feature for high-affinity σ₂ receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are valuable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For derivatives of 6,7-dimethoxyisoquinoline, QSAR methodologies have been applied to understand the structural requirements for various biological activities. For instance, a QSAR study was conducted on a series of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines to correlate their calculated molecular descriptors with their antibacterial activity. Using multiple linear regression analysis, this study identified key physicochemical properties that influence the compounds' effectiveness against bacterial strains. nih.gov

In the context of P-gp modulation, more advanced 3D-QSAR techniques like Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been applied to related tetrahydroisoquinoline series. nih.govnih.gov These studies generate 3D contour maps that visualize the favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity around the molecular scaffold. For a series of tetrahydroisoquinoline-ethyl-phenylamine P-gp modulators, HQSAR and Topomer CoMFA models were developed with good predictive power (q² = 0.777 and r² = 0.956 for the HQSAR model). nih.govnih.gov The resulting contour maps indicated that substituting a bulkier, polar group (like a nitro group) at the ortho position of a terminal benzene ring enhances inhibitory activity. nih.gov Fragment analysis from these models also confirmed that the tertiary nitrogen, a central phenyl ring, and the aromatic dimethoxy group were positive contributors to the activity. nih.gov

Such predictive models, once validated, can be used to virtually screen libraries of compounds or guide the design of novel derivatives with potentially enhanced potency before they are synthesized and tested in the lab.

Computational Chemistry and Molecular Modeling Applications in 6,7 Dimethoxyisoquinoline Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 6,7-dimethoxyisoquinoline (B95607) derivatives interact with their biological targets at a molecular level.

Research on derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold has extensively used molecular docking to investigate their interactions with various protein targets. One significant area of study involves their role as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance (MDR) in cancer. nih.gov Molecular docking studies have helped to elucidate the binding modes of these derivatives within the P-gp active site. nih.govnih.gov For instance, modeling has been used to rationalize the behavior of potent P-gp ligands, identifying the most favorable binding poses and understanding their effect on the transporter's motion. nih.gov

Another key target for this class of compounds is the sigma-2 receptor, which is overexpressed in proliferating tumor cells. nih.gov Since a three-dimensional crystal structure for the human sigma-2 receptor was not available, researchers developed a homology model to serve as a template for docking studies. nih.gov This model was then used to understand the binding patterns of selective 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-based derivatives. nih.gov The docking analysis revealed specific hydrophobic interactions between the ligand and key amino acid residues of the receptor, such as Tyr147, Leu59, Val146, and Tyr50. tandfonline.com These computational insights are vital for designing new ligands with improved affinity and selectivity. nih.gov

The table below summarizes key interactions identified through molecular docking studies for a representative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with the sigma-2 receptor. tandfonline.com

| Ligand Moiety | Interacting Residue | Interaction Type |

| Piperidine ring | Tyr147, Leu59 | Hydrophobic |

| Cyclohexyl ring of amide | Val146, Tyr50, Ile24, Met28 | Alkyl and Pi-Alkyl |

| Benzofuran | Met28, Ile24 | Hydrophobic |

| Benzofuran | Phe27 | Pi-Pi Stacked |

| Bromine on Benzofuran | Phe27, Phe43 | Hydrophobic |

Conformational Analysis and Dynamic Simulations of Isoquinoline (B145761) Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This, combined with molecular dynamics (MD) simulations, provides a dynamic picture of molecular behavior and stability over time.

MD simulations have been instrumental in validating the stability of protein-ligand complexes involving 6,7-dimethoxyisoquinoline derivatives. For example, in the study of sigma-2 receptor ligands, MD simulations were performed for 100 nanoseconds to assess the stability of the computationally modeled receptor and the ligand-bound complexes. nih.gov Similarly, MD simulations have been used to confirm stable protein-ligand interactions for tetrahydroquinoline derivatives targeting the mTOR active site. mdpi.com These simulations can reveal how a compound affects the motion pattern of its target protein, providing deeper insights into its mechanism of action. nih.gov

The conformational flexibility of isoquinoline derivatives is a key determinant of their biological activity. Computational methods are used to calculate the energy barriers for rotation around specific bonds. mdpi.com For instance, the rotational barrier around the isoquinoline-piperazine bond in a derivative was calculated to be between 6.75 and 9.11 kcal/mol. The barrier to rotation for other moieties, like a furan (B31954) group, has also been determined computationally. These calculations help in understanding the conformational preferences of the molecule, which is crucial for its interaction with a binding site.

Prediction of Biological Activity and Physicochemical Properties